molecular formula C5H9F2NO B8211673 (4S)-3,3-difluorooxan-4-amine

(4S)-3,3-difluorooxan-4-amine

Cat. No.: B8211673
M. Wt: 137.13 g/mol
InChI Key: XUIYCWZNYHOCAI-BYPYZUCNSA-N
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Description

(4S)-3,3-Difluorooxan-4-amine is a six-membered oxygen-containing heterocyclic compound with a stereospecific (4S) configuration. It features two fluorine atoms at the 3-position of the oxane ring and an amine group at the 4-position. This compound is synthesized via asymmetric synthesis and purified through ethyl acetate recrystallization . Its crystal structure reveals a twisted conformation (0.406 Å and 0.375 Å deviations from planarity), similar to the antiarrhythmic drug HMR1556 but distinct from compounds like (S)-(+)-6-fluoro-2,2-dimethyl-2H-1-benzopyran-4-aminium chloride, which adopts an envelope conformation . Key bond lengths include C–C (1.503 Å), C–N (1.469 Å), and C–O (1.420 Å), with hydrogen bonds (e.g., O2H2–O3, 2.779 Å) stabilizing its layered crystal packing .

Properties

IUPAC Name

(4S)-3,3-difluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-9-2-1-4(5)8/h4H,1-3,8H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYCWZNYHOCAI-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC([C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,3-difluorooxan-4-amine typically involves the fluorination of oxane derivatives followed by the introduction of the amine group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (4S)-3,3-difluorooxan-4-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,3-difluorooxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The difluoro groups can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can produce a variety of difluoro-substituted derivatives.

Scientific Research Applications

(4S)-3,3-difluorooxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-3,3-difluorooxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups and amine functionality contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Conformational Differences

The table below highlights structural variations among (4S)-3,3-difluorooxan-4-amine and related compounds:

Compound Molecular Formula Fluorine Positions Ring System Conformation Key Features
(4S)-3,3-Difluorooxan-4-amine C₅H₉F₂NO 3,3 Oxane Twisted Antiarrhythmic potential; similar to HMR1556
(S)-(+)-6-Fluoro-2,2-dimethyl-2H-1-benzopyran-4-aminium chloride C₁₂H₁₅FNO⁺Cl⁻ 6 Benzopyran Envelope Bulkier substituents; distinct bioactivity profile
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO 3 Pyran Not reported High synthesis yield (100% calculated); lower molecular weight (119.14 g/mol)
(3S,4S)-3-Fluorooxan-4-amine hydrochloride C₅H₁₁ClFNO 3 Oxane Not reported HCl salt improves solubility; potential for pharmaceutical formulations
(4S)-4-(2,4-Difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine C₁₁H₁₂F₂N₂S 2,4 (phenyl) Thiazin Not reported Sulfur-containing ring; difluorophenyl group enhances lipophilicity

Key Observations :

  • Fluorine Substitution: The number and position of fluorine atoms significantly influence electronic properties.
  • Conformation : The twisted conformation of (4S)-3,3-difluorooxan-4-amine contrasts with the envelope conformation of benzopyran derivatives, affecting steric interactions in drug-receptor binding .
  • Ring System : Thiazin-based analogs (e.g., C₁₁H₁₂F₂N₂S) introduce sulfur, which may alter metabolic stability and reactivity compared to oxygen-containing rings .

Key Observations :

  • Yield and Scalability : (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine boasts a 100% calculated yield, suggesting efficient synthetic routes compared to the target compound’s more complex asymmetric synthesis .
  • Solubility: Hydrochloride salts (e.g., C₅H₁₁ClFNO) improve aqueous solubility, a critical factor in drug development .

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